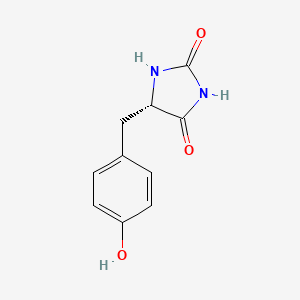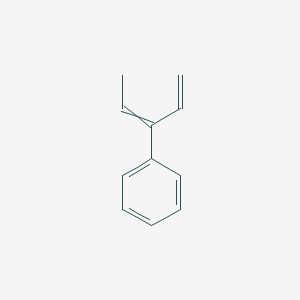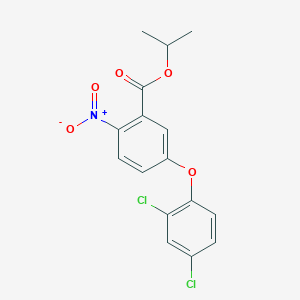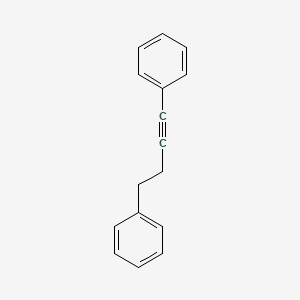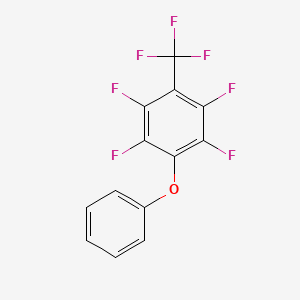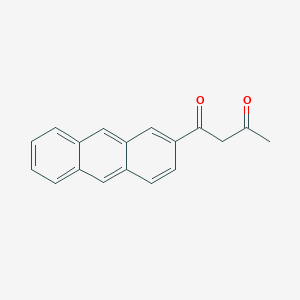
1-(Anthracen-2-YL)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Anthracen-2-YL)butane-1,3-dione is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound is characterized by the presence of an anthracene moiety attached to a butane-1,3-dione structure. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-(Anthracen-2-YL)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where anthracene is reacted with butane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and scalability. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
1-(Anthracen-2-YL)butane-1,3-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(Anthracen-2-YL)butane-1,3-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(Anthracen-2-YL)butane-1,3-dione in photodynamic therapy involves the absorption of visible light, leading to the excitation of the compound to a triplet state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive species that can induce cell damage and apoptosis in cancer cells . The compound’s ability to generate singlet oxygen efficiently is attributed to its extended conjugated π-system, which facilitates intersystem crossing and energy transfer processes .
Comparación Con Compuestos Similares
1-(Anthracen-2-YL)butane-1,3-dione can be compared with other anthracene derivatives, such as:
- **1-(Phenanthren-2-YL)
1-(Anthracen-9-YL)butane-1,3-dione: Similar in structure but with the anthracene moiety attached at the 9-position, this compound may exhibit different photophysical properties and reactivity.
Propiedades
Número CAS |
50593-99-2 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-anthracen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C18H14O2/c1-12(19)8-18(20)16-7-6-15-9-13-4-2-3-5-14(13)10-17(15)11-16/h2-7,9-11H,8H2,1H3 |
Clave InChI |
QXGIXTTYNNHUOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


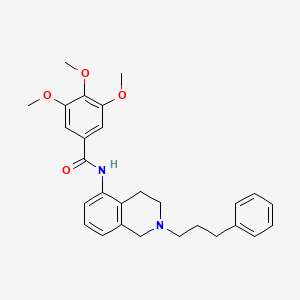
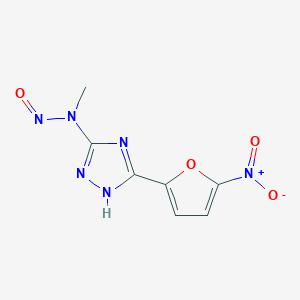
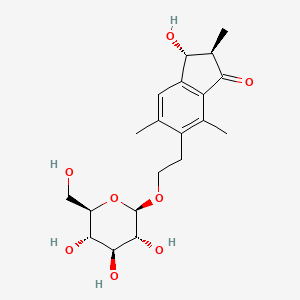
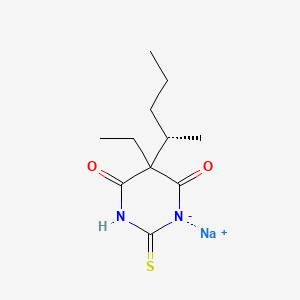
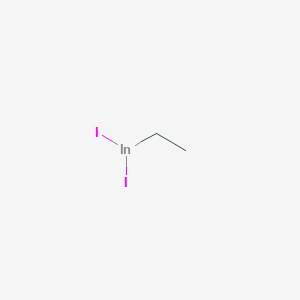
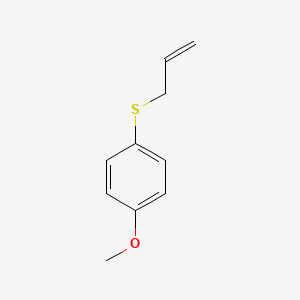
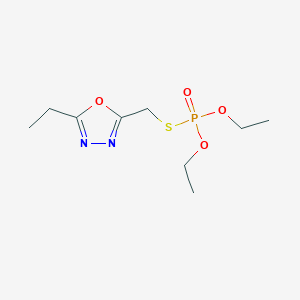
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
